3"-O-tert-Butyl-2'-deoxymugineicAcidtert-ButylDiethylEster
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Overview
Description
3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster is a protected form of 2’-Deoxymugineic Acid, which is used in the study of iron acquisition and utilization by graminaceous plants . This compound is significant in the field of plant biology and chemistry due to its role in understanding the mechanisms of iron uptake in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster involves the protection of 2’-Deoxymugineic Acid. The process typically includes the use of tert-butyl esters, which are known for their stability and ease of removal under mild conditions . The synthetic route may involve the use of lithium tert-butoxide for direct transesterification of methyl esters to synthesize tert-butyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar protective group strategies. The use of tert-butyl esters in industrial settings is favored due to their stability and the efficiency of their deprotection under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially involving the tert-butyl ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster is primarily used in the study of iron acquisition and utilization by graminaceous plants . This research is crucial for understanding how plants uptake and utilize iron, which is essential for their growth and development. The compound’s role in these studies helps in developing strategies to improve iron uptake in crops, which can have significant agricultural benefits.
Mechanism of Action
The mechanism by which 3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster exerts its effects involves its role as a protected form of 2’-Deoxymugineic Acid. This protection allows for the study of iron acquisition mechanisms without interference from other reactions. The compound interacts with iron ions, facilitating their uptake and utilization by plants .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxymugineic Acid: The unprotected form of the compound.
Other tert-Butyl Esters: Compounds like tert-butyl acetate and tert-butyl carbamate, which are used for similar protective purposes.
Uniqueness
3’-O-tert-Butyl-2’-deoxymugineicAcidtert-ButylDiethylEster is unique due to its specific application in studying iron acquisition in plants. Its protected form allows for detailed mechanistic studies without the complications that arise from unprotected forms .
Properties
Molecular Formula |
C24H44N2O7 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[3-[[3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3 |
InChI Key |
ZBSGJPNNKNAKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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